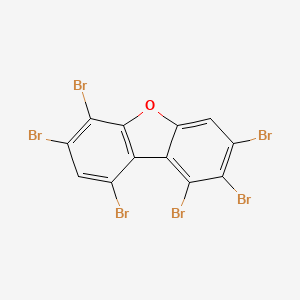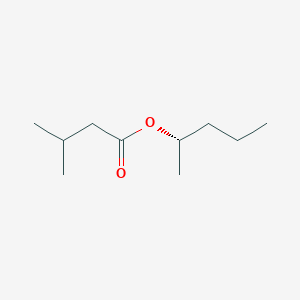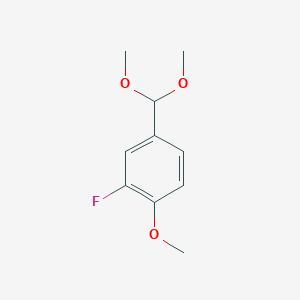methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 874948-37-5](/img/structure/B12591466.png)
(5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic molecule featuring multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The phenylmethyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
作用機序
The mechanism of action of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
類似化合物との比較
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can be compared with similar compounds like:
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-fluorophenyl)methanone
These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone lies in its specific substituents, which may confer distinct properties and applications.
特性
CAS番号 |
874948-37-5 |
|---|---|
分子式 |
C31H26N2O3 |
分子量 |
474.5 g/mol |
IUPAC名 |
[5-[[5-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O3/c1-20-8-10-22(11-9-20)30(34)27-18-16-25(32-27)29(21-6-4-3-5-7-21)26-17-19-28(33-26)31(35)23-12-14-24(36-2)15-13-23/h3-19,29,32-33H,1-2H3 |
InChIキー |
AHNLUGXNHRUGLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
